1-Naphthalenediazonium, 2-hydroxy-4-sulfo-, inner salt 1-Naphthalenediazonium, 2-hydroxy-4-sulfo-, inner salt The degradation and adsorption of 1-diazo-2-naphthol-4-sulfonic acid was studied using sewage sludge derived porous carbon.

Brand Name: Vulcanchem
CAS No.: 887-76-3
VCID: VC3695796
InChI: InChI=1S/C10H6N2O4S/c11-12-10-7-4-2-1-3-6(7)9(5-8(10)13)17(14,15)16/h1-5H,(H-,13,14,15,16)
SMILES: C1=CC=C2C(=C1)C(=CC(=C2[N+]#N)O)S(=O)(=O)[O-]
Molecular Formula: C10H6N2O4S
Molecular Weight: 250.23 g/mol

1-Naphthalenediazonium, 2-hydroxy-4-sulfo-, inner salt

CAS No.: 887-76-3

Cat. No.: VC3695796

Molecular Formula: C10H6N2O4S

Molecular Weight: 250.23 g/mol

* For research use only. Not for human or veterinary use.

1-Naphthalenediazonium, 2-hydroxy-4-sulfo-, inner salt - 887-76-3

Specification

CAS No. 887-76-3
Molecular Formula C10H6N2O4S
Molecular Weight 250.23 g/mol
IUPAC Name 4-diazonio-3-hydroxynaphthalene-1-sulfonate
Standard InChI InChI=1S/C10H6N2O4S/c11-12-10-7-4-2-1-3-6(7)9(5-8(10)13)17(14,15)16/h1-5H,(H-,13,14,15,16)
Standard InChI Key QHIBNGIZPPHJAT-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=CC(=C2[N+]#N)O)S(=O)(=O)[O-]
Canonical SMILES C1=CC=C2C(=C1)C(=CC(=C2[N+]#N)O)S(=O)(=O)[O-]

Introduction

Chemical Identity and Structural Characteristics

1-Naphthalenediazonium, 2-hydroxy-4-sulfo-, inner salt is an aromatic compound featuring a naphthalene core with a diazonium group at position 1, a hydroxyl group at position 2, and a sulfonic acid group at position 4. The inner salt structure results from an intramolecular interaction between the diazonium cation and the sulfonate anion.

Identification Parameters

The compound is identified through various chemical designations and structural parameters as detailed in Table 1.

Table 1: Chemical Identity Parameters of 1-Naphthalenediazonium, 2-hydroxy-4-sulfo-, inner salt

ParameterValue
CAS Number887-76-3
IUPAC Name4-diazonio-3-hydroxynaphthalene-1-sulfonate
Common Synonyms1-Diazo-2-naphthol-4-sulfonic acid
Molecular FormulaC10H6N2O4S
Molecular Weight250.23 g/mol
Canonical SMILESC1=CC=C2C(=C1)C(=CC(=C2[N+]#N)O)S(=O)(=O)[O-]
InChIInChI=1S/C10H6N2O4S/c11-12-10-7-4-2-1-3-6(7)9(5-8(10)13)17(14,15)16/h1-5H,(H-,13,14,15,16)

The sodium salt derivative of this compound has slightly different parameters:

Table 2: Chemical Identity Parameters of the Sodium Salt Derivative

ParameterValue
Molecular FormulaC10H5N2NaO4S
Molecular Weight272.21 g/mol
Exact Mass271.99 g/mol

Structural Features

The unique structural features of 1-Naphthalenediazonium, 2-hydroxy-4-sulfo-, inner salt include:

Physical and Chemical Properties

1-Naphthalenediazonium, 2-hydroxy-4-sulfo-, inner salt possesses distinctive physical and chemical properties that influence its behavior in various applications and reactions.

Physical Properties

The compound is typically encountered as a solid at room temperature. Its inner salt structure contributes to specific solubility and stability characteristics that distinguish it from other diazonium compounds.

Chemical Reactivity

The compound exhibits high reactivity primarily due to the diazonium functional group, which is a powerful electrophile. This reactivity is modulated by the presence of the hydroxyl and sulfonic acid groups, which influence electronic distribution and solubility patterns.

The compound can participate in several reaction types:

  • Substitution reactions, where the diazonium group is replaced by various nucleophiles

  • Coupling reactions, particularly with electron-rich aromatic compounds to form azo compounds

  • Reduction reactions, yielding the corresponding amine derivatives

Synthesis and Preparation Methods

The synthesis of 1-Naphthalenediazonium, 2-hydroxy-4-sulfo-, inner salt involves the diazotization of 2-hydroxy-4-sulfonaphthylamine, a process that requires careful control of reaction conditions.

Laboratory-Scale Synthesis

The laboratory preparation typically follows these steps:

  • Starting with 2-hydroxy-4-sulfonaphthylamine as the precursor

  • Treating the amine with sodium nitrite (NaNO₂) under acidic conditions (typically HCl) at low temperatures (0-5°C)

  • Maintaining cold conditions to prevent decomposition of the diazonium intermediate

  • Isolating the product under controlled conditions to ensure stability

Industrial Production

Industrial production of the compound employs similar synthetic routes but on a larger scale. The manufacturing process optimizes reaction conditions for higher yields and purity by carefully controlling:

  • Temperature parameters (typically keeping the reaction mixture below 5°C)

  • pH levels (maintaining acidic conditions)

  • Reagent concentrations

  • Mixing efficiency

  • Purification protocols

Chemical Reactions and Mechanism of Action

1-Naphthalenediazonium, 2-hydroxy-4-sulfo-, inner salt participates in various chemical reactions due to the highly reactive diazonium group, with its mechanism of action revolving around this functionality.

Electrophilic Substitution

The diazonium group acts as an electrophile, enabling substitution by nucleophiles such as halides, hydroxides, or amines. The positive charge on the nitrogen atom in the diazonium structure facilitates these reactions.

Coupling Reactions

The compound undergoes azo coupling with electron-rich aromatic compounds (e.g., phenols, aromatic amines) to form azo dyes. This reaction involves the substitution of the diazonium group with an azo bond (-N=N-) between the naphthalene core and the coupling component .

Reduction Reactions

Reduction of the diazonium group yields the corresponding amine derivative (2-hydroxy-4-sulfonaphthylamine), which is useful in further organic transformations.

Reaction Mechanisms

The general mechanism for azo coupling reactions with 1-Naphthalenediazonium, 2-hydroxy-4-sulfo-, inner salt involves:

  • Electrophilic attack of the diazonium cation on the electron-rich aromatic ring

  • Formation of a C-N bond

  • Rearrangement to form the azo compound

For example, in the synthesis of 1-naphthol azo dyes, the diazonium salt reacts with 1-naphthol to produce compounds such as 2-(2-(4-nitrophenyl)diazenyl)naphth-1-ol with high yields (78%) .

Factors Affecting Reactivity

The reactivity of 1-Naphthalenediazonium, 2-hydroxy-4-sulfo-, inner salt is influenced by several factors:

  • Temperature (reactions typically proceed best at low temperatures to prevent decomposition)

  • pH of the reaction medium

  • Presence of catalysts

  • Electronic effects of substituents on coupling partners

  • Solvent system employed

Applications

1-Naphthalenediazonium, 2-hydroxy-4-sulfo-, inner salt has diverse applications across several scientific and industrial domains.

Dye Production

The compound serves as a crucial intermediate in the synthesis of azo dyes, which are extensively used in the textile, paper, and leather industries. Its ability to undergo coupling reactions with various aromatic compounds produces a wide range of colored products with different properties.

Chemical Synthesis

Beyond dye production, the compound functions as an important intermediate in organic synthesis for creating various valuable compounds. The diverse reactivity of the diazonium group allows for the preparation of different functional derivatives.

Analytical Chemistry

The compound has applications in analytical chemistry, particularly in colorimetric and spectrophotometric analyses. Its ability to form colored complexes makes it valuable for detection and quantification of certain analytes.

Research Applications

In research settings, the compound is used for:

  • Studying reaction mechanisms

  • Developing new synthetic methodologies

  • Investigating structure-property relationships in azo compounds

  • Exploring new applications in materials science

Research Findings and Developments

Recent research has explored various aspects of 1-Naphthalenediazonium, 2-hydroxy-4-sulfo-, inner salt and related compounds.

Synthetic Methodologies

Recent studies have investigated improved synthetic approaches for diazonium compounds. For example, research has demonstrated the efficacy of heterogeneous reagents such as nano-silica supported periodic acid (nano-SPIA) for the efficient one-pot synthesis of azo dyes based on related diazonium chemistry .

Table 3: Comparative Yields for Azo Dye Synthesis Using Different Amine Precursors

EntryAmineReaction Time (min)Yield (%)Melting Point (°C) FoundMelting Point (°C) Reported
1C₆H₅NH₂3078A:136 B:206A:136 B:204
2p-ClC₆H₄NH₂2581A:160 B:178A:162 B:176
3o-ClC₆H₄NH₂2782A:154 B:176A:153 B:178
4o-NO₂C₆H₄NH₂2380A:174 B:286A:175 B:284

Environmental Applications

Studies have explored the adsorption and degradation of naphthalene dye intermediates, including compounds related to 1-Naphthalenediazonium, 2-hydroxy-4-sulfo-, inner salt, on sewage sludge-derived porous carbon. Additionally, comparative studies on aerobically digested and undigested sludge have been conducted for the preparation of magnetic chars used in adsorption processes.

Spectral Characterization

Detailed spectral data for related azo compounds has been documented. For example, 2-(2-(4-Nitrophenyl)diazenyl)naphth-1-ol shows characteristic UV-Vis absorption at λmax (CHCl₃) = 498, 295 nm and IR bands at 3441, 3030, 2935, 1609, 1512, 1442, 1332, 1270, 1110, 756 cm⁻¹ .

Comparison with Related Compounds

1-Naphthalenediazonium, 2-hydroxy-4-sulfo-, inner salt can be compared with related compounds to understand its unique properties and applications.

Structural Variations

Several structural variants of the compound exist, including:

  • The sodium salt form (C₁₀H₅N₂NaO₄S), which has enhanced water solubility and different handling properties

  • Non-sulfonated naphthalenediazonium compounds, which show different solubility profiles and reaction patterns

  • Related compounds with different substitution patterns on the naphthalene ring

Differential Reactivity

Comparative studies reveal that 1-Naphthalenediazonium, 2-hydroxy-4-sulfo-, inner salt exhibits unique reactivity patterns:

  • The hydroxyl group at position 2 enhances the coupling reactions with certain nucleophiles

  • The sulfonic acid group at position 4 increases water solubility compared to non-sulfonated analogs

  • The inner salt structure provides stability advantages over certain other diazonium compounds

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